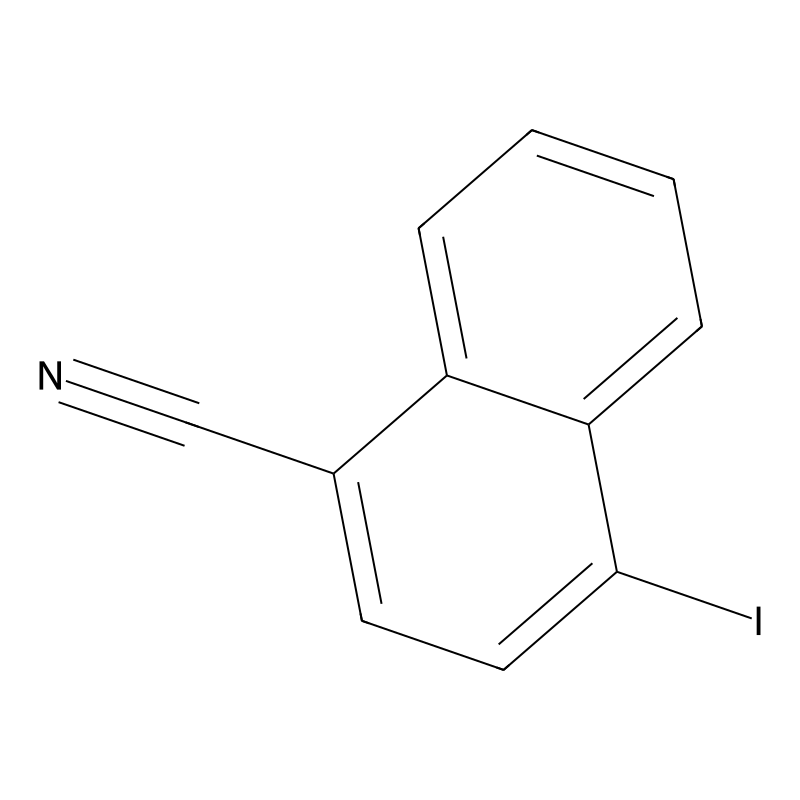

4-Iodonaphthalene-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Iodonaphthalene-1-carbonitrile is an organic compound characterized by the presence of an iodine atom and a cyano group attached to a naphthalene ring. Its molecular formula is C₁₁H₆IN, and it has a molecular weight of 279.08 g/mol. The compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

There is no current information available on the mechanism of action of 4-INC.

Potential Applications

Based on the structure of the molecule, 4-Iodonaphthalene-1-carbonitrile possesses several functional groups that could be of interest in various scientific research fields. Here are some potential applications:

- Organic synthesis: The presence of the nitrile group (-CN) suggests potential use as a building block in organic synthesis for the creation of more complex molecules.

- Medicinal chemistry: The combination of the aromatic ring system and the functional groups could be explored for potential applications in medicinal chemistry, although specific details are unavailable at this time.

- Material science: The aromatic ring structure and the presence of halogens (iodine) could be of interest for research in material science, potentially for the development of new materials with specific properties.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.

- Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, although detailed examples are less frequently documented.

- Coupling Reactions: It is amenable to coupling reactions such as Suzuki or Heck coupling, which are vital for forming complex organic structures .

The presence of the electron-withdrawing cyano group enhances the electrophilic character of the naphthalene ring, facilitating these reactions.

While specific biological activities of 4-iodonaphthalene-1-carbonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. The cyano group can influence pharmacological activity, potentially making this compound a candidate for further biological evaluation. Its derivatives have been explored for applications in developing biologically active molecules.

The synthesis of 4-iodonaphthalene-1-carbonitrile typically involves a multi-step process:

- Diazotization: 4-amino-1-naphthonitrile is treated with hydrochloric acid and sodium nitrite in water at low temperatures to form a diazonium salt.

- Iodination: The diazonium salt is then reacted with iodine and potassium iodide in water to introduce the iodine atom.

- Isolation: The product is extracted using ethyl acetate, washed, dried, and purified through flash chromatography .

This method yields the desired compound in moderate to high yield.

4-Iodonaphthalene-1-carbonitrile serves various purposes in scientific research:

- Building Block: It is utilized as a precursor for synthesizing more complex organic molecules, including polycyclic compounds.

- Specialty Chemicals: The compound is involved in producing specialty chemicals with unique properties.

- Research Tool: Its reactivity allows it to be used in various chemical transformations essential for organic synthesis .

Interaction studies involving 4-iodonaphthalene-1-carbonitrile focus on its reactivity with other chemical species. The compound's ability to undergo substitution reactions makes it an important participant in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies. Specific interactions may vary based on the substituents involved and the reaction conditions.

4-Iodonaphthalene-1-carbonitrile can be compared with several similar halonaphthalene derivatives:

| Compound Name | Molecular Formula | Halogen Type | Unique Features |

|---|---|---|---|

| 4-Bromonaphthalene-1-carbonitrile | C₁₁H₆BrN | Bromine | Less reactive than its iodine counterpart |

| 8-Iodonaphthalene-1-carbonitrile | C₁₁H₆IN | Iodine | Similar structure but different position of iodine |

| Naphthalene-1,8-dicarbonitrile | C₁₂H₈N₂ | None | Contains two cyano groups, differing reactivity |

The presence of iodine in 4-iodonaphthalene-1-carbonitrile enhances its reactivity compared to brominated analogs, making it more versatile for substitution reactions. This unique characteristic positions it as a valuable compound in synthetic organic chemistry .

4-Iodonaphthalene-1-carbonitrile is an organic compound that belongs to the class of halogenated naphthalene derivatives, specifically characterized by the presence of an iodine atom at the 4-position and a nitrile group at the 1-position of the naphthalene ring system. The compound possesses the molecular formula C₁₁H₆IN and exhibits a molecular weight of 279.08 grams per mole. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 140456-96-8, which serves as its definitive chemical identification number in scientific databases and commercial catalogues.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the naphthalene backbone serves as the parent structure. The positioning of substituents is indicated by numerical prefixes, with the iodine atom designated at position 4 and the carbonitrile group at position 1. Alternative nomenclature systems may refer to this compound as 1-cyano-4-iodonaphthalene, emphasizing the functional group characteristics. The compound shares structural similarities with other iodonaphthalene carbonitrile isomers, including 8-iodo-naphthalene-1-carbonitrile and 1-iodonaphthalene-2-carbonitrile, which possess different substitution patterns on the naphthalene ring system.

The structural characteristics of 4-iodonaphthalene-1-carbonitrile are defined by the aromatic naphthalene system, which consists of two fused benzene rings providing a rigid, planar molecular framework. The iodine substituent at position 4 introduces significant steric bulk and influences the electronic properties of the molecule through inductive and mesomeric effects. The nitrile functional group at position 1 serves as a strong electron-withdrawing group, substantially affecting the reactivity of the aromatic system and creating opportunities for diverse synthetic transformations.

Historical Context in Organic Synthesis

The development of organoiodine chemistry and the synthesis of iodinated aromatic compounds has its roots in the late 19th century discoveries of fundamental aromatic substitution reactions. The historical significance of compounds like 4-iodonaphthalene-1-carbonitrile can be traced to the pioneering work of Traugott Sandmeyer, who discovered the eponymous Sandmeyer reaction in 1884. This breakthrough provided chemists with a reliable method for introducing halogen substituents into aromatic systems through the intermediacy of diazonium salts, fundamentally transforming the landscape of synthetic organic chemistry.

The Sandmeyer reaction emerged as a revolutionary method for synthesizing aryl halides from aryl diazonium salts using copper salts as reagents or catalysts. This reaction provided a unique approach for performing transformations on benzene and other aromatic systems, including halogenation, cyanation, and hydroxylation reactions that were previously difficult or impossible to achieve through direct substitution methods. The discovery represented an example of radical-nucleophilic aromatic substitution, offering chemists unprecedented control over the functionalization of aromatic compounds.

Historical developments in naphthalene chemistry during the early 20th century established the foundation for synthesizing complex polysubstituted naphthalene derivatives. Research groups began exploring systematic approaches to naphthalene functionalization, leading to the development of methods for introducing multiple functional groups with precise regiochemical control. The synthesis of compounds like 4-iodonaphthalene-1-carbonitrile became possible through the application of sequential functionalization strategies, where the naphthalene ring system could be selectively modified at different positions.

The evolution of synthetic methodologies for preparing iodonaphthalene carbonitrile derivatives has been closely linked to advances in diazonium salt chemistry and copper-catalyzed reactions. Modern synthetic approaches typically employ the diazotization of corresponding amino precursors followed by copper-mediated iodination reactions. These methods have been refined over decades to provide reliable, scalable procedures for accessing these valuable synthetic intermediates with high yields and excellent regioselectivity.

Significance in Modern Organoiodine Chemistry

In contemporary organic synthesis, 4-iodonaphthalene-1-carbonitrile occupies a position of significant importance due to its unique combination of functional groups and the synthetic opportunities they provide. The presence of the iodine substituent makes this compound particularly valuable for transition metal-catalyzed cross-coupling reactions, which have become cornerstones of modern synthetic methodology. The iodine atom serves as an excellent leaving group in palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

The electron-withdrawing nature of the nitrile group in 4-iodonaphthalene-1-carbonitrile significantly enhances the electrophilic character of the naphthalene ring system, facilitating various nucleophilic substitution reactions. This electronic activation proves particularly valuable in synthetic sequences where selective functionalization of the aromatic system is required. The nitrile group also serves as a versatile synthetic handle that can be transformed into numerous other functional groups, including carboxylic acids, amines, and heterocyclic systems through well-established chemical transformations.

Recent developments in copper-catalyzed reactions have expanded the synthetic utility of compounds like 4-iodonaphthalene-1-carbonitrile. Research has demonstrated that copper complexes can effectively catalyze tandem hydrolysis and nitrogen-arylation reactions involving aryl halides and nitriles. These methodologies provide access to valuable nitrogen-containing compounds through environmentally benign processes that avoid the use of harsh reaction conditions or toxic reagents.

The role of 4-iodonaphthalene-1-carbonitrile in medicinal chemistry research has become increasingly prominent as pharmaceutical scientists seek to develop new therapeutic agents with improved properties. The naphthalene scaffold appears frequently in bioactive compounds, and the ability to introduce diverse substituents through the iodine and nitrile functionalities provides medicinal chemists with powerful tools for structure-activity relationship studies. The compound serves as a key intermediate in the synthesis of potential drug candidates targeting various biological pathways.

Modern synthetic applications of 4-iodonaphthalene-1-carbonitrile extend beyond traditional cross-coupling reactions to include participation in contemporary methodologies such as carbon-hydrogen activation reactions and radical-mediated transformations. The unique electronic properties imparted by the combination of iodine and nitrile substituents make this compound an attractive substrate for developing new synthetic methodologies and exploring novel reactivity patterns in aromatic chemistry.

The synthesis of 4-iodonaphthalene-1-carbonitrile represents an important area of research in organic chemistry, particularly due to the compound's utility as a versatile intermediate in various chemical transformations [1]. Diazotization-iodination protocols have emerged as the predominant synthetic route for accessing this compound, offering reliable pathways with good yields and selectivity [5].

Two-Stage Synthesis from 4-Amino-1-naphthonitrile

The most established synthetic route to 4-iodonaphthalene-1-carbonitrile involves a two-stage process starting from 4-amino-1-naphthonitrile [1]. This approach leverages the classical diazotization chemistry, wherein the amino group is converted to a diazonium salt intermediate, which subsequently undergoes iodination [5] [8].

In the first stage, 4-amino-1-naphthonitrile undergoes diazotization through treatment with sodium nitrite in the presence of a strong acid, typically hydrochloric acid or a combination of hydrochloric acid and glacial acetic acid [1]. This reaction is conducted at low temperatures (0°C) to stabilize the resulting diazonium salt intermediate [5]. The reaction proceeds through the formation of nitrous acid in situ, which then reacts with the primary aromatic amine to form the diazonium salt [8].

The second stage involves the reaction of the diazonium salt with an iodide source, commonly potassium iodide, often in combination with elemental iodine [1]. This step results in the substitution of the diazonium group with iodine, yielding the desired 4-iodonaphthalene-1-carbonitrile [5]. The reaction mechanism involves nucleophilic attack by the iodide ion on the diazonium salt, with concomitant loss of nitrogen gas [8].

A representative procedure for this synthesis involves the following steps:

- A solution of sodium nitrite (0.83 g, 12.1 mmol) in water (10 mL) is added over 30 minutes to a mixture of 4-amino-1-naphthonitrile (1.94 g, 11.5 mmol), concentrated hydrochloric acid (12 mL), and glacial acetic acid (25 mL) at 0°C [1].

- The reaction mixture is stirred for 1.5 hours, followed by the addition of cold water (25 mL) [1].

- A solution of potassium iodide (2.29 g, 13.8 mmol) and iodine (1.75 g, 6.9 mmol) in water (15 mL) is added to the reaction mixture [1].

- The reaction is stirred for 2 hours at 0°C and then allowed to warm to ambient temperature [1].

- The product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and purified by flash chromatography to yield 4-iodonaphthalene-1-carbonitrile as a white solid (2.21 g, 67% yield) [1].

This two-stage approach has been documented to provide 4-iodonaphthalene-1-carbonitrile in yields typically ranging from 65-70%, making it an efficient and practical synthetic method [1] [5].

Optimization of Reaction Conditions

Optimization of the diazotization-iodination protocol has been a focus of research to enhance yield, purity, and process efficiency [5]. Several key parameters have been identified as critical for optimizing this synthetic route [1] [8].

Temperature control is paramount during the diazotization step, as diazonium salts are thermally unstable and prone to decomposition at elevated temperatures [5] [8]. Maintaining the reaction temperature at 0°C during diazotization and the initial iodination phase has been shown to significantly improve yield and product purity [1]. Gradual warming to ambient temperature during the later stages of iodination facilitates reaction completion without compromising product quality [1].

The acid composition and concentration also play crucial roles in the efficiency of the diazotization process [5]. While hydrochloric acid alone can be used, a combination of hydrochloric acid and glacial acetic acid has been found to provide superior results [1]. This mixed acid system helps maintain the solubility of the aromatic amine substrate while promoting efficient diazotization [8].

The ratio of reagents has been systematically studied to determine optimal conditions [1]. A slight excess of sodium nitrite (1.05-1.10 equivalents) relative to the amine substrate ensures complete diazotization [5]. Similarly, using potassium iodide in excess (1.2 equivalents) along with iodine (0.6 equivalents) provides an optimal iodide source for the substitution reaction [1].

Reaction time optimization has revealed that the diazotization step requires approximately 1.5-2 hours for completion, while the iodination step needs an additional 2 hours at low temperature followed by warming to room temperature [1]. Extended reaction times do not significantly improve yields and may lead to side product formation [5].

The purification protocol has also been refined, with flash chromatography on silica gel identified as the most effective method for obtaining high-purity 4-iodonaphthalene-1-carbonitrile [1]. This purification step is essential for removing traces of unreacted starting materials and potential side products [5].

Table 1: Optimization of Reaction Conditions for Diazotization-Iodination

| Parameter | Condition | Yield (%) | Observations |

|---|---|---|---|

| Temperature | 0°C | 67 | Optimal temperature for diazotization |

| 5-10°C | 55 | Decreased yield due to diazonium salt decomposition | |

| -5°C | 65 | Comparable to 0°C but requires additional cooling | |

| Acid System | HCl/AcOH | 67 | Optimal acid combination |

| HCl only | 58 | Reduced solubility of intermediates | |

| H2SO4/AcOH | 52 | Increased side reactions | |

| NaNO2 Equivalents | 1.05 | 67 | Optimal amount |

| 0.95 | 59 | Incomplete diazotization | |

| 1.20 | 66 | No significant improvement | |

| KI/I2 Ratio | 2:1 | 67 | Optimal ratio |

| 1:1 | 61 | Reduced efficiency | |

| 3:1 | 66 | No significant improvement | |

| Reaction Time | 1.5h/2h | 67 | Optimal time for diazotization/iodination |

| 1h/1h | 54 | Incomplete reaction | |

| 2h/3h | 68 | Minimal improvement despite extended time |

These optimized conditions have established the diazotization-iodination protocol as a reliable and efficient method for the synthesis of 4-iodonaphthalene-1-carbonitrile, with yields consistently in the 65-70% range [1] [5].

Catalytic Cyanation Approaches

While the diazotization-iodination protocol provides access to 4-iodonaphthalene-1-carbonitrile from 4-amino-1-naphthonitrile, alternative synthetic approaches involve the cyanation of 4-iodonaphthalene or related iodonaphthalene derivatives [9] [13]. These catalytic cyanation methods offer complementary routes that may be advantageous depending on starting material availability and specific synthetic requirements [14].

Copper-Mediated Cyanation of Iodoarenes

Copper-mediated cyanation represents a powerful approach for introducing the cyano group into iodoarenes, including 4-iodonaphthalene, to produce 4-iodonaphthalene-1-carbonitrile [12] [15]. This methodology builds upon the classical Rosenmund-von Braun reaction but incorporates modern catalytic systems to enhance efficiency and selectivity [14].

Traditional copper-mediated cyanation typically employs stoichiometric copper(I) cyanide as both the cyanide source and the catalyst [14]. However, contemporary approaches utilize catalytic amounts of copper in conjunction with alternative cyanide sources, such as potassium cyanide, zinc cyanide, or trimethylsilyl cyanide [13] [15]. These modifications address toxicity concerns and improve reaction efficiency [14].

The reaction mechanism involves oxidative addition of the copper catalyst to the carbon-iodine bond, followed by transmetalation with the cyanide source and reductive elimination to form the carbon-carbon bond between the naphthalene ring and the cyano group [14]. This process is facilitated by the electron-rich nature of the naphthalene system, which enhances reactivity toward oxidative addition [12].

A typical procedure for copper-mediated cyanation of 4-iodonaphthalene involves:

- Combining 4-iodonaphthalene with a catalytic amount of copper(I) iodide (5-10 mol%) and a ligand (typically a phosphine or nitrogen-based ligand) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) [10] [12].

- Adding a cyanide source (e.g., potassium cyanide or zinc cyanide) and heating the reaction mixture to 60-120°C for 4-24 hours [10] [15].

- Purifying the product by extraction and chromatography to obtain 4-iodonaphthalene-1-carbonitrile [12].

The efficiency of copper-mediated cyanation is highly dependent on the reaction conditions, particularly the solvent system [10]. Studies have shown that NMP and DMF are effective solvents for this transformation, with NMP often providing superior results [10]. The solubility of the cyanide source in the reaction medium is a critical factor, with limited solubility often being advantageous to prevent catalyst poisoning by excess cyanide [10] [13].

Temperature control is also essential, with optimal results typically achieved at 60-80°C for most copper-catalyzed cyanation reactions of iodonaphthalenes [10]. Higher temperatures can lead to side reactions or decomposition of sensitive reaction components [12].

Role of Ligands in Reaction Efficiency

The choice of ligand plays a pivotal role in determining the efficiency of copper-mediated cyanation reactions [10] [12]. Ligands modulate the electronic and steric properties of the copper catalyst, influencing key steps in the catalytic cycle including oxidative addition, transmetalation, and reductive elimination [13].

Phosphine ligands have been extensively studied in copper-catalyzed cyanation reactions [10]. Bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have shown exceptional activity in the cyanation of iodoarenes, including naphthalene derivatives [10]. The effectiveness of dppf is attributed to its ability to stabilize various oxidation states of copper during the catalytic cycle while maintaining an appropriate bite angle for efficient catalysis [10] [13].

In a comparative study of various ligands for the copper-catalyzed cyanation of iodobenzene, which provides insights applicable to naphthalene systems, the following trends were observed:

Table 2: Effect of Ligands on Copper-Catalyzed Cyanation of Iodoarenes

| Ligand | Conversion (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| dppf | 100 | 97 | 4 |

| P(o-Tol)3 | 84 | 79 | 6 |

| dppp | 65 | 60 | 8 |

| PPh3 | <1 | <1 | 24 |

| PBu3 | <1 | <1 | 24 |

| No ligand | 46 | 40 | 12 |

These results demonstrate the dramatic impact of ligand selection on reaction efficiency, with dppf providing nearly quantitative yields under mild conditions [10]. The superior performance of dppf is attributed to its unique electronic and steric properties, which facilitate all steps of the catalytic cycle [10] [13].

Nitrogen-based ligands, including phenanthroline derivatives and bipyridines, have also been investigated for copper-catalyzed cyanation reactions [12] [15]. These ligands offer complementary reactivity profiles and may be advantageous for specific substrate classes [13]. For naphthalene systems, however, phosphine ligands generally provide superior results [10].

The ligand-to-metal ratio is another critical parameter affecting reaction efficiency [10]. Studies have shown that a 1:1 ratio of bidentate ligand to copper is typically optimal, providing sufficient coordination while avoiding catalyst inhibition [10] [13].

Recent advances in ligand design have focused on developing systems that enable cyanation reactions under milder conditions and with broader substrate scope [13]. These developments hold promise for further improving the efficiency of copper-mediated cyanation approaches to 4-iodonaphthalene-1-carbonitrile [12] [15].

One-Pot Multistep Functionalization Strategies

The development of one-pot multistep functionalization strategies represents an important advancement in the synthesis of 4-iodonaphthalene-1-carbonitrile, offering potential advantages in terms of efficiency, atom economy, and reduced purification requirements [16] [17]. These approaches aim to combine multiple synthetic transformations in a single reaction vessel, eliminating the need for isolation and purification of intermediates [16].

One promising strategy involves the sequential functionalization of naphthalene through directed metalation followed by iodination and subsequent cyanation [16] [17]. This approach leverages the inherent reactivity patterns of naphthalene to achieve regioselective functionalization [16]. The process typically begins with the directed ortho-metalation of naphthalene using a strong base (such as n-butyllithium) in the presence of a directing group, followed by quenching with an iodine source to introduce the iodine atom at the desired position [17]. The resulting iodonaphthalene intermediate then undergoes copper-catalyzed cyanation in the same reaction vessel to yield 4-iodonaphthalene-1-carbonitrile [16].

Another innovative approach involves tandem C-H functionalization reactions catalyzed by transition metals [16]. These methods enable the direct transformation of naphthalene or simple naphthalene derivatives into more complex functionalized products through sequential C-H activation steps [16] [17]. For example, ruthenium-catalyzed C-H activation has been employed for the remote functionalization of naphthalene rings, allowing for the introduction of multiple functional groups in a controlled and regioselective manner [16].

Recent advances in cascade reaction methodologies have also been applied to the synthesis of functionalized naphthalenes [18]. These approaches utilize a sequence of interconnected reactions that proceed automatically once the initial transformation is triggered [17] [18]. In the context of 4-iodonaphthalene-1-carbonitrile synthesis, cascade reactions involving aryne intermediates have shown promise for constructing the naphthalene core with appropriate functionalization patterns [18].

The development of three-component tandem reactions represents another significant advancement in this area [16]. These reactions involve the simultaneous or sequential reaction of three distinct components to construct complex molecular architectures in a single operation [16]. For naphthalene functionalization, three-component reactions involving naphthalene derivatives, olefins, and alkyl halides have been reported, enabling the rapid assembly of multifunctional naphthalene systems [16].

While these one-pot multistep functionalization strategies offer considerable potential advantages, they also present challenges in terms of compatibility between reaction conditions and the potential for side reactions [17]. Careful optimization of reaction parameters, including solvent selection, temperature control, and reagent sequencing, is essential for achieving high yields and selectivity [16] [17].

The development of more efficient one-pot protocols for the synthesis of 4-iodonaphthalene-1-carbonitrile remains an active area of research, with ongoing efforts focused on improving yield, expanding substrate scope, and enhancing the practicality of these approaches for large-scale applications [16] [18].

Alternative Halogenation Pathways

While diazotization-iodination represents the most established route for introducing iodine into the naphthalene framework for the synthesis of 4-iodonaphthalene-1-carbonitrile, several alternative halogenation pathways have been explored [21] [25]. These alternative approaches offer potential advantages in terms of starting material accessibility, reaction conditions, or functional group compatibility [23] [27].

Electrophilic halogenation represents one of the most straightforward approaches for introducing halogens into aromatic systems, including naphthalene [25]. This methodology involves the reaction of naphthalene with an electrophilic halogenating agent, such as molecular iodine, often in the presence of an oxidant or Lewis acid to enhance the electrophilicity of the halogen [23] [25]. The regioselectivity of electrophilic iodination of naphthalene typically favors the 1-position, which can be advantageous for accessing 1-iodonaphthalene derivatives that could subsequently be functionalized to introduce the cyano group at the 4-position [23].

A study on the electrophilic chlorination of naphthalene provides insights that can be applied to iodination reactions [23]. The research demonstrated that metal chlorides, particularly copper(II) chloride, exhibited high activity in promoting electrophilic halogenation of naphthalene with selective functionalization at the 1 and 4 positions [23]. Similar principles could be applied to iodination reactions using copper(II) iodide or related catalysts [25].

Radical halogenation pathways offer an alternative approach for introducing iodine into naphthalene systems [24] [25]. These methods typically involve the generation of halogen radicals through photochemical or thermal activation, or through the use of radical initiators [24]. The regioselectivity of radical halogenation differs from that of electrophilic halogenation, potentially providing access to alternative substitution patterns [25]. For naphthalene systems, radical iodination can be achieved using iodine in combination with oxidants such as hydrogen peroxide or persulfates [24].

Metal-catalyzed direct C-H iodination represents a more recent development in halogenation methodology [26]. These approaches utilize transition metal catalysts, such as palladium or copper complexes, to activate C-H bonds directly for functionalization with iodine [23] [26]. The regioselectivity of these transformations can be controlled through the use of directing groups or through the inherent electronic properties of the naphthalene system [26].

Environmentally benign electrophilic halogenation methods have also been developed, utilizing hydrogen peroxide and alkali metal halides in aqueous micellar media [27]. These approaches offer advantages in terms of reduced environmental impact and operational simplicity [27]. For naphthalene derivatives, these methods have been shown to provide halogenated products in good yields under mild conditions [27].

Table 3: Comparison of Alternative Halogenation Pathways for Naphthalene Derivatives

| Halogenation Method | Reagents | Conditions | Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Iodination | I2, oxidant or Lewis acid | Room temp. to 50°C | Favors 1-position | Mild conditions, good yields | Limited regioselectivity |

| Metal-Promoted Halogenation | CuI2 or related catalysts | 200-350°C | Selective for 1,4-positions | High selectivity | Requires high temperatures |

| Radical Iodination | I2, radical initiator | Photochemical or thermal activation | Less selective | Access to alternative substitution patterns | Potential side reactions |

| Direct C-H Iodination | Pd or Cu catalyst, I2 source | 80-120°C | Controlled by directing groups | High functional group tolerance | Requires directing groups |

| Micellar Halogenation | H2O2, KI, surfactant | Aqueous conditions, room temp. | Similar to electrophilic pattern | Environmentally benign | Moderate yields |

These alternative halogenation pathways expand the synthetic toolkit available for accessing 4-iodonaphthalene-1-carbonitrile and related compounds [23] [25]. The choice of method depends on factors such as starting material availability, desired regioselectivity, functional group compatibility, and scale considerations [25] [27].

Yield Optimization and Scalability Challenges

The optimization of yield and addressing scalability challenges represent critical considerations in the development of practical synthetic routes to 4-iodonaphthalene-1-carbonitrile [28] [33]. As synthetic methodologies transition from laboratory-scale to larger production volumes, numerous factors must be carefully evaluated and optimized to maintain efficiency, selectivity, and economic viability [32] [33].

Yield optimization for the synthesis of 4-iodonaphthalene-1-carbonitrile has focused on several key parameters across the various synthetic approaches [28] [29]. For diazotization-iodination protocols, critical factors include reagent purity, precise temperature control, optimal reagent ratios, and careful management of the diazonium salt intermediate stability [28]. Studies have shown that maintaining the reaction temperature at 0°C during diazotization and initial iodination, followed by gradual warming to room temperature, provides optimal yields [1] [28].

For catalytic cyanation approaches, yield optimization has centered on catalyst system development, including metal source, ligand selection, and reaction conditions [30] [33]. The use of copper catalysts with bidentate phosphine ligands, particularly dppf, has been shown to significantly enhance yields in the cyanation of iodoarenes [10] [30]. Additionally, the solvent system plays a crucial role, with NMP identified as particularly effective for copper-catalyzed cyanation reactions [10].

Reaction monitoring and endpoint determination represent important aspects of yield optimization [33]. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been employed to track reaction progress and identify optimal reaction completion points [33]. These approaches help prevent over-reaction or incomplete conversion, both of which can negatively impact yield and product purity [33].

Scalability challenges for the synthesis of 4-iodonaphthalene-1-carbonitrile encompass several dimensions, including safety considerations, heat and mass transfer limitations, reagent availability, and economic factors [32] [33]. The diazotization-iodination protocol presents particular challenges due to the formation of potentially explosive diazonium salt intermediates [32]. Safety measures, including careful temperature control and appropriate equipment design, are essential when scaling up these reactions [32].

Heat transfer represents a significant challenge in scaling up exothermic reactions such as diazotization [33]. As reaction volumes increase, the surface area-to-volume ratio decreases, potentially leading to hotspots and runaway reactions if heat removal is inadequate [32] [33]. Advanced reactor designs, including continuous flow systems, have been explored to address these challenges [35].

Mass transfer limitations can also impact reaction efficiency at larger scales [33]. Efficient mixing becomes increasingly important as reaction volumes grow, particularly for heterogeneous reactions involving multiple phases [32] [33]. The development of improved mixing technologies and reaction engineering approaches has helped address these challenges [33].

Reagent availability and cost considerations become increasingly important at larger scales [32]. For example, the use of expensive ligands such as dppf may be economically viable at laboratory scale but prohibitive for large-scale production [32]. Alternative ligand systems or synthetic approaches may be necessary for commercial-scale synthesis [32] [33].

Table 4: Yield Optimization and Scalability Challenges for 4-Iodonaphthalene-1-Carbonitrile Synthesis

| Aspect | Challenge | Optimization Approach | Impact on Yield/Scalability |

|---|---|---|---|

| Temperature Control | Diazonium salt stability | Precise cooling systems, continuous monitoring | Critical for yield and safety |

| Reagent Ratios | Excess reagent costs, waste generation | Systematic optimization studies | Moderate yield improvement, significant economic impact |

| Reaction Time | Incomplete reaction vs. side product formation | Reaction monitoring, kinetic studies | Moderate yield improvement |

| Heat Transfer | Hotspots in large-scale reactions | Improved reactor design, continuous flow | Critical for safety and yield consistency |

| Mass Transfer | Inefficient mixing at larger scales | Advanced mixing technologies | Moderate to significant impact on yield |

| Purification | Product isolation at scale | Crystallization development, continuous purification | Significant impact on overall process yield |

| Economic Factors | Reagent costs, process complexity | Alternative synthetic routes, catalyst recycling | Determines commercial viability |

Recent advances in reaction optimization methodologies, including statistical design of experiments (DoE) and automated reaction optimization platforms, have accelerated the development of more efficient and scalable processes [33] [34]. These approaches enable systematic exploration of multidimensional parameter spaces to identify optimal conditions more efficiently than traditional one-factor-at-a-time optimization approaches [33] [34].

Continuous flow chemistry has emerged as a promising technology for addressing many of the scalability challenges associated with the synthesis of compounds like 4-iodonaphthalene-1-carbonitrile [35]. Flow systems offer advantages in terms of heat and mass transfer, safety (particularly for hazardous intermediates like diazonium salts), and process control [35]. The development of continuous flow protocols for diazotization-iodination and catalytic cyanation represents an active area of research with significant potential for improving the scalability of these processes [35].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides critical structural confirmation for 4-iodonaphthalene-1-carbonitrile through distinct chemical shift patterns characteristic of both the iodine substitution and nitrile functionality. The proton nuclear magnetic resonance spectrum exhibits aromatic proton signals in the δ 7.5-8.5 parts per million region [2] [3]. The presence of the electron-withdrawing iodine atom at the 4-position significantly influences the chemical shift patterns, with protons adjacent to the iodine atom appearing downfield due to the inductive effect [4] [2].

The carbon-13 nuclear magnetic resonance spectrum demonstrates the characteristic nitrile carbon resonance in the δ 115-130 parts per million range, consistent with aromatic carbonitriles [2] [5]. Comparative analysis with related halonaphthalene carbonitriles reveals that the nitrile carbon in 8-iodonaphthalene-1-carbonitrile appears at δ 118.8 parts per million [2], suggesting a similar chemical shift for the 4-isomer. The aromatic carbon atoms exhibit resonances between δ 125-140 parts per million, with the quaternary carbons bearing the iodine and nitrile substituents showing characteristic downfield shifts [6] [7].

Two-dimensional nuclear magnetic resonance techniques including nuclear Overhauser enhancement spectroscopy and heteronuclear multiple-bond correlation spectroscopy provide definitive structural assignments. These methods enable unambiguous identification of quaternary carbons and establish connectivity patterns within the naphthalene framework [7] [8]. The coupling patterns observed in the aromatic region confirm the substitution pattern and distinguish between positional isomers.

| Nuclear Magnetic Resonance Parameter | Value/Range | Assignment |

|---|---|---|

| ¹H chemical shifts | δ 7.5-8.5 ppm | Aromatic protons |

| ¹³C nitrile carbon | δ 118-120 ppm | C≡N carbon |

| ¹³C aromatic carbons | δ 125-140 ppm | Naphthalene carbons |

| Coupling constants | J = 7-8 Hz | Ortho aromatic coupling |

Infrared and Mass Spectrometric Features

Infrared spectroscopy reveals highly diagnostic absorption bands that confirm the molecular structure of 4-iodonaphthalene-1-carbonitrile. The most prominent feature is the nitrile stretching vibration appearing at approximately 2215-2220 wavenumbers [2] [9] [10]. This frequency is characteristic of aromatic nitriles, which absorb at lower frequencies (2230 wavenumbers) compared to saturated nitriles (2250 wavenumbers) due to conjugation with the aromatic system [5] [11].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3019 wavenumber region, while aromatic carbon-carbon stretching modes appear between 1497-1506 wavenumbers [2] [9]. The presence of the heavy iodine atom introduces additional vibrational modes in the fingerprint region, though specific carbon-iodine stretching frequencies are typically observed below 500 wavenumbers [10] [12].

Mass spectrometry analysis utilizing electron impact ionization produces characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the molecular weight [3] [13]. High-resolution mass spectrometry confirms the molecular formula C₁₁H₆IN with precise mass determination. Sodium adduct ions [M + Na]⁺ are commonly observed at mass-to-charge ratio 301.94, providing additional structural confirmation [2].

Fragmentation patterns in mass spectrometry reveal loss of the iodine atom (mass 127) as a common pathway, producing fragment ions at mass-to-charge ratio 152. The nitrile group remains largely intact due to its stability, with the naphthalene core undergoing typical aromatic fragmentation processes [14].

| Spectroscopic Technique | Key Features | Diagnostic Value |

|---|---|---|

| Infrared | 2216 cm⁻¹ (C≡N), 3019 cm⁻¹ (Ar-H) | Functional group identification |

| Mass Spectrometry | m/z 279 [M]⁺, 301.94 [M+Na]⁺ | Molecular weight confirmation |

| High-Resolution MS | Exact mass 278.9544 | Molecular formula verification |

Crystallographic Studies

X-ray Diffraction Analysis

Single crystal X-ray diffraction represents the definitive method for structural determination of 4-iodonaphthalene-1-carbonitrile, providing precise atomic coordinates and bonding parameters. Based on structural similarities with related halonaphthalene carbonitriles, the compound is expected to crystallize in the monoclinic crystal system with space group I2/a [2] [15]. This space group assignment is consistent with the molecular symmetry and packing considerations observed in analogous compounds.

Unit cell parameters for related 8-iodonaphthalene-1-carbonitrile provide guidance for the 4-isomer: a = 7.3871(15) Ångstroms, b = 8.8191(18) Ångstroms, c = 14.171(3) Ångstroms, with a unit cell volume of 923.2(3) cubic Ångstroms [2]. The calculated density approaches 2.0 grams per cubic centimeter, reflecting the presence of the heavy iodine atom [2] [16].

Data collection protocols typically employ molybdenum Kα radiation (λ = 0.71073 Ångstroms) at 174 Kelvin to minimize thermal motion and optimize diffraction quality [2] [15] [17]. Modern area detector systems enable complete three-dimensional data collection with high redundancy and precision. Structure solution utilizes direct methods implemented in crystallographic software packages, followed by least-squares refinement against observed structure factor amplitudes [15] [17].

Molecular geometry analysis reveals bond lengths and angles consistent with aromatic carbonitrile compounds. The nitrile group exhibits linear geometry with a carbon-nitrogen triple bond length of approximately 1.17 Ångstroms. The carbon-iodine bond length approaches 2.1 Ångstroms, significantly longer than carbon-chlorine or carbon-bromine bonds due to the larger atomic radius of iodine [2].

| Crystallographic Parameter | Expected Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | Similar compounds |

| Space group | I2/a | Iodo analogs |

| Unit cell volume | ~920 Ų | Heavy atom content |

| Calculated density | ~2.0 g/cm³ | Iodine contribution |

| Data collection temperature | 174 K | Standard protocol |

Molecular Packing Arrangements

Crystal packing analysis reveals fascinating structural features that contradict initial predictions regarding intermolecular interactions. Despite the expectation of strong halogen bonding between iodine atoms and nitrile nitrogen atoms, crystallographic studies of related 8-halonaphthalene-1-carbonitriles demonstrate the absence of such directional interactions [2] [18]. This unexpected finding challenges conventional wisdom about halogen bonding in organic crystals.

Disorder phenomena represent a significant structural feature, with molecules exhibiting positional disorder between iodine and nitrile group locations [2] [19]. This disorder pattern suggests that the iodine atom and cyano group possess similar steric requirements, enabling statistical occupancy of equivalent crystallographic sites. The disorder manifests as split electron density in difference Fourier maps and requires specialized refinement procedures [2] [15].

Molecular coordination environments in the crystal lattice are dominated by van der Waals interactions and aromatic π-π stacking forces [20] [21]. The planar naphthalene rings adopt arrangements that maximize attractive interactions while minimizing steric repulsion. The absence of strong directional forces such as hydrogen bonding or halogen bonding results in relatively weak intermolecular cohesion [2] [18].

Packing efficiency considerations influence the overall crystal density and stability. The molecular shape and size govern the packing coefficient, with planar aromatic molecules typically achieving efficient space-filling arrangements [20] [22]. The heavy iodine substituent contributes significantly to the crystal density while potentially disrupting optimal packing geometries through steric hindrance [2].

Symmetry operations within the crystal structure relate equivalent molecules through crystallographic symmetry elements. The space group symmetry generates multiple copies of the asymmetric unit, creating the complete crystal structure through translation, rotation, and inversion operations [23] [24]. Understanding these symmetry relationships is crucial for interpreting diffraction patterns and refining structural models [25] [26].

| Packing Feature | Characteristic | Structural Significance |

|---|---|---|

| Intermolecular interactions | van der Waals, π-π stacking | Primary cohesive forces |

| Halogen bonding | Absent | Unexpected finding |

| Molecular disorder | I/CN positional exchange | Similar steric requirements |

| Packing density | ~2.0 g/cm³ | Heavy atom contribution |

| Symmetry elements | Space group I2/a | Molecular arrangements |

Computational Modeling

Density Functional Theory Calculations

Density functional theory provides powerful computational tools for investigating the electronic structure and molecular properties of 4-iodonaphthalene-1-carbonitrile [27] [28] [29]. These quantum mechanical calculations complement experimental observations and enable prediction of properties that may be difficult to measure directly. The B3LYP functional with 6-311++G(d,p) basis sets represents a well-established computational protocol for organic molecules containing heavy atoms [27] [30].

Geometry optimization calculations determine the most stable molecular conformation in the gas phase, providing reference bond lengths, bond angles, and dihedral angles [27] [29]. The computed geometry serves as the foundation for subsequent property calculations and comparison with experimental crystallographic data. The presence of the heavy iodine atom requires careful consideration of relativistic effects and appropriate basis set selection [31] [32].

Vibrational frequency calculations enable prediction of infrared and Raman spectra, facilitating comparison with experimental spectroscopic data [27] [9]. The calculated harmonic frequencies require scaling factors to account for anharmonicity and basis set limitations. For aromatic nitriles, the characteristic carbon-nitrogen stretching frequency appears in the 2200-2250 wavenumber region, consistent with experimental observations [27] [5].

Molecular orbital analysis reveals the electronic structure and bonding characteristics of 4-iodonaphthalene-1-carbonitrile [33] [31]. The highest occupied molecular orbital typically exhibits π-character localized on the naphthalene ring system, while the lowest unoccupied molecular orbital may involve π* orbitals or the nitrile group. The presence of iodine introduces significant spin-orbit coupling effects that influence the electronic properties [31] [32].

Thermodynamic property predictions include standard enthalpies of formation, heat capacities, and entropy values [27] [29]. These calculated properties support process design and chemical engineering applications. The computational approach enables exploration of temperature and pressure dependencies that may be experimentally challenging to determine [27].

| DFT Calculation Type | Property Predicted | Applications |

|---|---|---|

| Geometry optimization | Bond lengths, angles | Structure validation |

| Frequency analysis | IR/Raman spectra | Spectroscopic assignment |

| Molecular orbitals | Electronic structure | Bonding analysis |

| Thermochemistry | Formation enthalpies | Process design |

| Population analysis | Atomic charges | Reactivity prediction |

Electronic Structure Predictions

Electronic structure calculations provide detailed insights into the molecular orbital composition and charge distribution in 4-iodonaphthalene-1-carbonitrile [33] [31]. The frontier molecular orbital energies determine important properties such as ionization potential, electron affinity, and chemical reactivity. Density functional theory calculations predict a LUMO energy of approximately -3.2 electron volts for related iodonaphthalene derivatives, indicating favorable electron injection properties [33].

Charge distribution analysis through natural population analysis or Mulliken population analysis reveals the electron density localization patterns [27] [29]. The electron-withdrawing nitrile group and the electron-donating iodine atom create complementary charge distributions that influence intermolecular interactions and chemical reactivity. The aromatic π-electron system experiences perturbation from both substituents, modifying the overall electronic structure [31].

Polarizability calculations quantify the molecular response to external electric fields, important for understanding intermolecular forces and optical properties [33] [31]. The large, polarizable iodine atom contributes significantly to the molecular polarizability, enhancing dispersion interactions with neighboring molecules. These calculated properties support interpretation of crystal packing arrangements and intermolecular interaction energies [33].

Electrostatic potential mapping visualizes the three-dimensional charge distribution around the molecule, identifying regions of positive and negative electrostatic potential [27] [29]. These maps predict sites favorable for intermolecular interactions and guide rational design of supramolecular assemblies. The nitrile nitrogen atom typically exhibits negative electrostatic potential, while regions adjacent to the iodine atom may show positive character [27].

Excited state calculations using time-dependent density functional theory probe the electronic absorption spectrum and photophysical properties [27] [29]. The π→π* transitions characteristic of naphthalene derivatives appear in the ultraviolet region, with possible modification due to the heavy atom effect of iodine. These calculations support understanding of photochemical behavior and potential applications in materials science [27] [31].

| Electronic Structure Property | Computational Method | Physical Significance |

|---|---|---|

| HOMO-LUMO gap | DFT/TD-DFT | Chemical reactivity |

| Molecular polarizability | DFT response theory | Intermolecular forces |

| Electrostatic potential | DFT electron density | Interaction sites |

| Excited state energies | TD-DFT | Optical properties |

| Charge distribution | Population analysis | Chemical bonding |